molecular formula C3H5N3O B15223331 4-Amino-1H-imidazol-1-ol

4-Amino-1H-imidazol-1-ol

Cat. No.: B15223331
M. Wt: 99.09 g/mol
InChI Key: HBHXRMCOFVEVTK-UHFFFAOYSA-N
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Description

4-Amino-1H-imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-imidazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-imidazol-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .

Scientific Research Applications

4-Amino-1H-imidazol-1-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1H-imidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides versatility in chemical synthesis .

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

1-hydroxyimidazol-4-amine

InChI

InChI=1S/C3H5N3O/c4-3-1-6(7)2-5-3/h1-2,7H,4H2

InChI Key

HBHXRMCOFVEVTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1O)N

Origin of Product

United States

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